N-(2-methyl-5-nitrophenyl)pyrazine-2-carboxamide
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Overview
Description
N-(2-methyl-5-nitrophenyl)pyrazine-2-carboxamide is a compound belonging to the class of pyrazine derivatives. Pyrazine derivatives are known for their versatility in pharmacological activities, including antimicrobial, antifungal, and anticancer properties
Preparation Methods
The synthesis of N-(2-methyl-5-nitrophenyl)pyrazine-2-carboxamide typically involves the reaction of 2-methyl-5-nitroaniline with pyrazine-2-carboxylic acid. The reaction is carried out under specific conditions, often involving the use of coupling agents and solvents to facilitate the formation of the amide bond . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
N-(2-methyl-5-nitrophenyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a catalyst, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2-methyl-5-nitrophenyl)pyrazine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It finds applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-methyl-5-nitrophenyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. The exact pathways and molecular targets can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
N-(2-methyl-5-nitrophenyl)pyrazine-2-carboxamide can be compared with other pyrazine derivatives such as:
Pyrazinamide: Known for its anti-tuberculosis activity.
Glipizide: Used as an anti-diabetic agent.
Properties
IUPAC Name |
N-(2-methyl-5-nitrophenyl)pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O3/c1-8-2-3-9(16(18)19)6-10(8)15-12(17)11-7-13-4-5-14-11/h2-7H,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKCREBPFQDNRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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